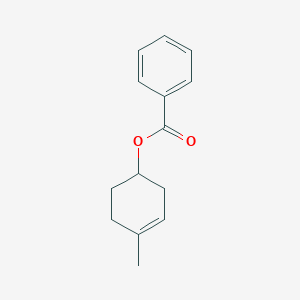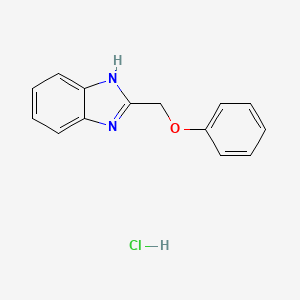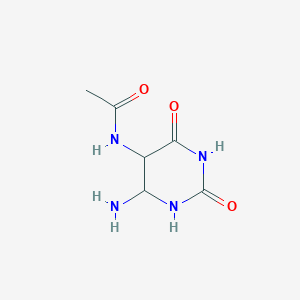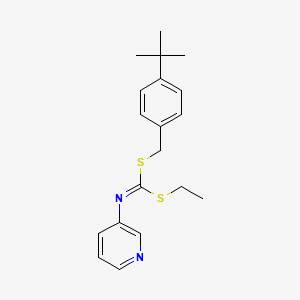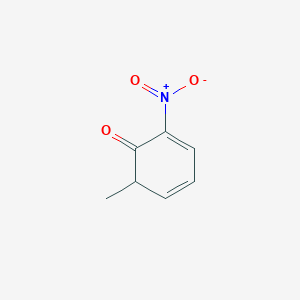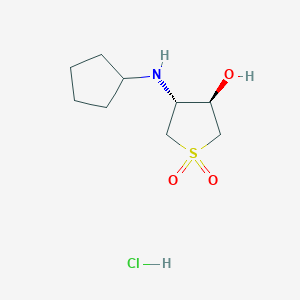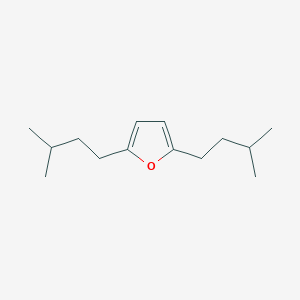
2,5-Bis(3-methylbutyl)furan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Bis(3-methylbutyl)furan is an organic compound belonging to the furan family Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom This particular compound is notable for its two 3-methylbutyl groups attached to the 2 and 5 positions of the furan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(3-methylbutyl)furan typically involves the alkylation of a furan derivative. One common method is the Friedel-Crafts alkylation, where a furan compound reacts with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure selectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the process. Catalysts and reaction parameters are carefully controlled to maximize yield and minimize byproducts. The use of biomass-derived furans as starting materials aligns with green chemistry principles, promoting sustainability and reducing environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 2,5-Bis(3-methylbutyl)furan can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanic acids or other oxygenated derivatives.
Reduction: Hydrogenation of the furan ring can lead to tetrahydrofuran derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the furan ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Friedel-Crafts alkylation or acylation using alkyl halides or acyl chlorides in the presence of Lewis acids.
Major Products Formed:
Oxidation: Furanic acids, such as 2,5-furandicarboxylic acid.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various alkylated or acylated furan derivatives.
Wissenschaftliche Forschungsanwendungen
2,5-Bis(3-methylbutyl)furan has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of bio-based materials, such as biodegradable plastics and renewable fuels.
Wirkmechanismus
The mechanism of action of 2,5-Bis(3-methylbutyl)furan depends on its specific application. In biological systems, it may interact with cellular targets through its furan ring and alkyl groups, affecting various molecular pathways. For example, its antimicrobial activity could involve disrupting bacterial cell membranes or interfering with essential enzymes. The exact molecular targets and pathways can vary based on the compound’s structure and functional groups.
Vergleich Mit ähnlichen Verbindungen
2,5-Bis(hydroxymethyl)furan: A bio-based diol used in polymer synthesis.
2,5-Dimethylfuran: A potential biofuel with high energy density.
2,5-Furandicarboxylic acid: A precursor for bio-based polymers like polyethylene furanoate.
Uniqueness: 2,5-Bis(3-methylbutyl)furan is unique due to its specific alkyl groups, which impart distinct physical and chemical properties
Eigenschaften
CAS-Nummer |
72636-57-8 |
|---|---|
Molekularformel |
C14H24O |
Molekulargewicht |
208.34 g/mol |
IUPAC-Name |
2,5-bis(3-methylbutyl)furan |
InChI |
InChI=1S/C14H24O/c1-11(2)5-7-13-9-10-14(15-13)8-6-12(3)4/h9-12H,5-8H2,1-4H3 |
InChI-Schlüssel |
OXNAKNFQLPERDY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCC1=CC=C(O1)CCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


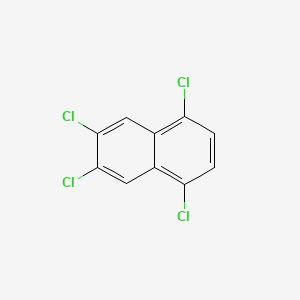
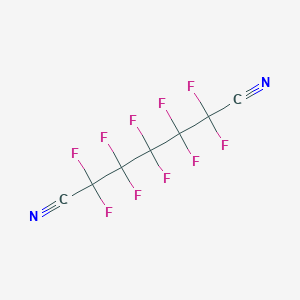
![11H-Dibenzo[c,f][1,2]diazepine](/img/structure/B13801817.png)

